3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(2-fluorophenyl)piperazin-1-yl]-1-naphthalen-1-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O2/c25-19-9-3-4-10-21(19)26-12-14-27(15-13-26)22-16-23(29)28(24(22)30)20-11-5-7-17-6-1-2-8-18(17)20/h1-11,22H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZFLGUCNIKTIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylpiperazine with a naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 491.5 g/mol. Its structure features a piperazine ring, a naphthalene moiety, and a fluorophenyl group, which contribute to its biological activity. The unique arrangement of these functional groups enhances its interaction with various biological targets.
Antidepressant Activity
Research indicates that compounds similar to 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione exhibit antidepressant properties. The presence of the piperazine moiety is crucial for the modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.
Case Study:
A study demonstrated that analogs with piperazine structures showed significant binding affinity for serotonin receptors, suggesting their potential as antidepressants. The compound's ability to cross the blood-brain barrier further supports its therapeutic use in mood disorders .
Antitumor Activity
The compound has also been evaluated for its anticancer properties. The naphthalene ring is known for enhancing cytotoxicity against various cancer cell lines.
Data Table: Antitumor Activity Against Cancer Cell Lines
These results indicate that the compound exhibits promising antitumor activity, warranting further investigation into its mechanism of action.
Inhibitors of Nucleoside Transporters
Another significant application is the inhibition of equilibrative nucleoside transporters (ENTs). ENTs play a crucial role in cellular nucleotide uptake and regulation.
Case Study:
In vitro studies have shown that derivatives of the compound can effectively inhibit ENT1 and ENT2, which are vital for maintaining adenosine levels in cells. This inhibition can potentially enhance the efficacy of chemotherapeutic agents by increasing their intracellular concentrations .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Modifications to the piperazine and naphthalene components can significantly alter biological activity.
Key Findings:
Mechanism of Action
The mechanism of action of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with several synthesized analogs (Table 1). Key variations include substituents on the piperazine ring and the aryl group attached to the pyrrolidine-2,5-dione core.
Table 1: Structural Comparison of Selected Analogs
*Calculated using ChemDraw.
Key Observations :
Pharmacological Profile
While direct activity data for the target compound are unavailable, structurally related derivatives exhibit CNS-targeted effects:
Anticonvulsant Activity :
N-[(4-Arylpiperazin-1-yl)-methyl]pyrrolidine-2,5-dione analogs demonstrate efficacy in seizure models. For example:
- N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione : ED₅₀ = 14.18 mg/kg (MES test) .
- N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione : ED₅₀ = 33.64 mg/kg (scPTZ test) .
Receptor Binding: Indole-containing analogs (e.g., 4f, 4g) show dual 5-HT1A/SERT binding, suggesting the target compound’s piperazine-naphthalene scaffold may similarly engage monoaminergic targets .
Q & A
Q. What are the optimal synthetic routes for 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(naphthalen-1-yl)pyrrolidine-2,5-dione, and how can purity be maximized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:
- Step 1 : React naphthalen-1-ylamine with maleic anhydride to form a pyrrolidine-2,5-dione intermediate .
- Step 2 : Introduce the 4-(2-fluorophenyl)piperazine moiety via nucleophilic substitution under reflux in anhydrous THF, using a base like triethylamine to deprotonate intermediates .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : and NMR (in DMSO- or CDCl) to confirm the fluorophenyl, naphthyl, and piperazine moieties. For example, the fluorophenyl group shows distinct aromatic splitting patterns at δ 6.8–7.3 ppm .
- X-ray Diffraction : Resolve crystal structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the dione oxygen) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity and detect byproducts .
Q. How can researchers screen this compound for biological activity in neurological disorders?
- In vitro assays : Test binding affinity to serotonin (5-HT) and dopamine (D) receptors via competitive radioligand assays .
- Dose-response studies : Use SH-SY5Y neuronal cells to evaluate neuroprotective effects against oxidative stress (IC calculation via MTT assays) .
Advanced Research Questions
Q. What reaction mechanisms govern the substitution at the pyrrolidine-dione core?
- Nucleophilic attack : The piperazine nitrogen attacks the electrophilic carbonyl carbon of the dione, facilitated by polar aprotic solvents (e.g., DMF) .
- Computational insights : Density Functional Theory (DFT) studies reveal transition states with energy barriers ~25 kcal/mol, supporting the need for elevated temperatures (80–100°C) .
Q. How can computational modeling predict this compound’s pharmacokinetics and toxicity?
- ADMET prediction : Tools like SwissADME calculate logP (~3.2) and BBB permeability (positive), suggesting CNS bioavailability .
- Toxicity screening : Use ProTox-II to identify potential hepatotoxicity risks linked to the naphthyl group’s metabolic oxidation .
Q. What strategies resolve contradictions in reported receptor-binding data?
- Meta-analysis : Compare datasets from radioligand assays (e.g., variations due to assay conditions like Mg concentration) .
- Molecular docking : Simulate binding poses with 5-HT (PDB ID: 6WGT) to identify key interactions (e.g., hydrogen bonds with Ser159) .
Q. How do structural modifications impact the compound’s activity?
- SAR studies : Replace the 2-fluorophenyl group with 3-fluorophenyl (as in ), reducing 5-HT affinity by 40% due to altered steric hindrance .
- Piperazine substitution : Introducing a methyl group on piperazine (e.g., 4-methylpiperazin-1-yl) enhances metabolic stability but reduces solubility .
Q. What experimental designs optimize solubility for in vivo studies?
- Co-solvent systems : Test PEG-400/water mixtures (up to 30% PEG) to improve aqueous solubility (>1 mg/mL) .
- Salt formation : React with HCl to form a hydrochloride salt, increasing solubility by 3-fold .
Q. How can catalytic methods improve synthesis efficiency?
- Heterogeneous catalysis : Use FeO@SiO/InO to accelerate cyclization steps, reducing reaction time from 12 hrs to 4 hrs .
- Microwave-assisted synthesis : Achieve 85% yield in 30 minutes vs. 6 hrs under conventional heating .
Q. What are the challenges in synthesizing heterocyclic analogs?
- Regioselectivity : Competing reactions at the pyrrolidine nitrogen require protecting groups (e.g., Boc) to direct substitution .
- Byproduct formation : Monitor intermediates via LC-MS to detect dimerization byproducts (e.g., m/z 650.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
